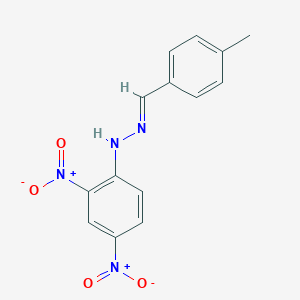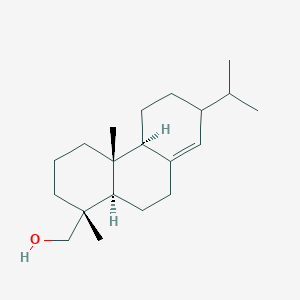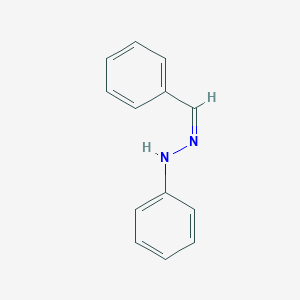
Chromotropic acid disodium salt dihydrate
Overview
Description
Chromotropic acid disodium salt dihydrate is a tan colored sodium salt . It is a useful analytical reagent widely used in analytical chemistry for fluorometric determinations . It may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations .
Synthesis Analysis
The synthesis of Chromotropic acid disodium salt dihydrate involves the use of formaldehyde and sulfuric acid . Specifically, 1ml of 35% formaldehyde aqueous solution is transferred to a 2000ml volumetric flask and diluted with deionized water. Then, 0.0500g of disodium chromotropic acid is weighed with an analytical balance, put in a 100ml volumetric flask, and dissolved with 70% sulfuric acid .
Molecular Structure Analysis
The molecular formula of Chromotropic acid disodium salt dihydrate is C10H6Na2O8S2 . The molecular weight is 400.29 g/mol . The InChI key is HLVXFWDLRHCZEI-UHFFFAOYSA-L .
Chemical Reactions Analysis
Chromotropic acid disodium salt dihydrate is used as a chromogenic reagent in various studies . It is particularly used for the quantification of dipyrone in various pharmaceutical preparations .
Physical And Chemical Properties Analysis
Chromotropic acid disodium salt dihydrate appears as a greyish white to brownish white powder . It has a water content of 8.5 - 9.5% according to Karl Fischer . It is soluble in water .
Scientific Research Applications
-
- Chromotropic acid disodium salt dihydrate is used as a fluorescence indicator .
- It’s a tan-colored sodium salt that exhibits fluorescence, making it useful in various scientific fields where such indicators are needed .
- The specific methods of application or experimental procedures would depend on the particular experiment or study being conducted. Generally, it would be dissolved in a suitable solvent and used under specific conditions to observe its fluorescence .
- The results or outcomes obtained would also depend on the specific experiment or study. In general, the fluorescence exhibited by this compound can provide valuable information in scientific research .
-
- Another application of Chromotropic acid disodium salt dihydrate is in the detection of trace elements .
- It can react with certain elements to produce a color change, allowing for the detection and quantification of these elements in a sample .
- The specific methods of application or experimental procedures would involve preparing a solution of the sample and the Chromotropic acid disodium salt dihydrate, and then observing any color change under specific conditions .
- The results or outcomes obtained would be the detection and possibly the quantification of the trace elements in the sample .
-
Quantification of Dipyrone in Pharmaceutical Preparations
- Chromotropic acid disodium salt dihydrate can be used as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations .
- The specific methods of application or experimental procedures would involve preparing a solution of the pharmaceutical preparation and the Chromotropic acid disodium salt dihydrate, and then observing any color change under specific conditions .
- The results or outcomes obtained would be the quantification of dipyrone in the pharmaceutical preparation .
-
Intermediate in the Production of Dyes and Pigments
- Chromotropic acid disodium salt dihydrate serves as an intermediate in the production of dyes and pigments .
- It is used in the synthesis of various dyes and pigments, contributing to their color and other properties .
- The specific methods of application or experimental procedures would involve using it as a reactant in the synthesis of the dyes or pigments .
- The results or outcomes obtained would be the production of the desired dyes or pigments .
-
Production of Chelating Reagents
- It is also used in the production of chelating reagents .
- Chelating reagents are substances that can form several bonds to a single metal ion, making them useful in many scientific fields .
- The specific methods of application or experimental procedures would involve using it as a reactant in the synthesis of the chelating reagents .
- The results or outcomes obtained would be the production of the desired chelating reagents .
-
Production of Sulfonic and Sulfinic Acids
- Chromotropic acid disodium salt dihydrate is used in the production of sulfonic and sulfinic acids .
- These acids are used in a variety of applications, including as intermediates in organic synthesis .
- The specific methods of application or experimental procedures would involve using it as a reactant in the synthesis of the sulfonic and sulfinic acids .
- The results or outcomes obtained would be the production of the desired sulfonic and sulfinic acids .
-
- Chromotropic acid disodium salt dihydrate is used as a fluorescent dye .
- It can be used to label or detect substances in a variety of scientific fields .
- The specific methods of application or experimental procedures would involve using it to label or detect substances under specific conditions .
- The results or outcomes obtained would be the successful labeling or detection of the substances .
-
- It is also used for trace elements detection .
- It can react with certain elements to produce a color change, allowing for the detection and quantification of these elements in a sample .
- The specific methods of application or experimental procedures would involve preparing a solution of the sample and the Chromotropic acid disodium salt dihydrate, and then observing any color change under specific conditions .
- The results or outcomes obtained would be the detection and possibly the quantification of the trace elements in the sample .
Safety And Hazards
Chromotropic acid disodium salt dihydrate may cause irritation to the skin, eyes, and upper respiratory tract . It may be harmful if swallowed . Therefore, personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Dust formation should be avoided and inhalation or ingestion of the dust should be prevented .
properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na.2H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEAKWJKJBFNEG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromotropic acid disodium salt dihydrate | |
CAS RN |
5808-22-0 | |
| Record name | Disodium chromotropate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005808220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt, hydrate (1:2:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM CHROMOTROPATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z441AY339V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















